N-Methylacrylamide is an organic compound with the molecular formula CHNO and a molecular weight of approximately 99.1311 g/mol. It is classified as an α, β-unsaturated carbonyl compound, characterized by a double bond between the first and second carbon atoms and a carbonyl group (C=O) adjacent to it. The structure of N-Methylacrylamide features a methyl group attached to the nitrogen atom of the acrylamide functional group, which distinguishes it from other acrylamides. This compound is known for its reactivity in various chemical processes, particularly in polymerization reactions and Michael-type additions due to its electrophilic nature .
N-Methylacrylamide exhibits biological activity that has been explored in various contexts:
Several methods exist for synthesizing N-Methylacrylamide:
N-Methylacrylamide finds applications across various fields:
Interaction studies involving N-Methylacrylamide focus on its reactivity with biological molecules:
N-Methylacrylamide shares structural similarities with other compounds but possesses unique characteristics that differentiate it:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acrylamide | CHNO | Basic acrylamide structure without methyl substitution |
N,N-Dimethylacrylamide | CHN | Contains two methyl groups on nitrogen |
N-Methylolacrylamide | CHN | Hydroxymethyl derivative of acrylamide |
n-Allyl-n-methylacrylamide | CHNO | Contains an allyl group enhancing reactivity |
N-Methylacrylamide's unique feature is its methyl substitution on the nitrogen atom, which influences its reactivity profile compared to other acrylamides. This substitution enhances its solubility and alters its interaction with biological systems, making it a valuable compound in both industrial applications and research settings.
Irritant